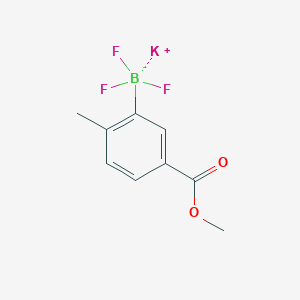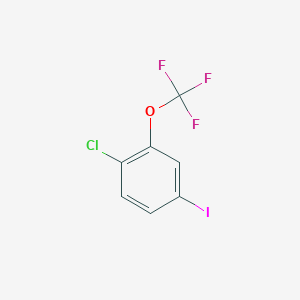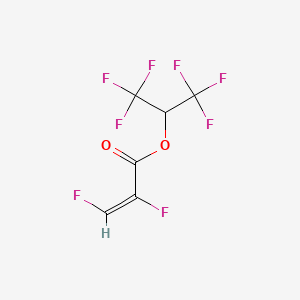![molecular formula C30H38N2O6 B6343849 4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene CAS No. 1011714-83-2](/img/structure/B6343849.png)
4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene
Vue d'ensemble
Description
4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene, also known as 4,4'-bis(hexyloxycarbonyl)azobenzene, is a light-sensitive molecule that has been used in a variety of scientific fields, including organic synthesis, photochemistry, and materials science. It is a useful compound for the synthesis of a variety of organic molecules and has been used in the development of light-sensitive materials. Its light-sensitive properties make it ideal for use in a variety of laboratory experiments, such as the synthesis of complex molecules, the study of photochemistry, and the development of light-sensitive materials.
Applications De Recherche Scientifique
Photoisomerization in Polymer Materials
4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene and related compounds are utilized in the study of photoisomerization within crosslinking polymer materials. The kinetics of trans-to-cis photoisomerization of azobenzene moieties in these materials are influenced by pump energy and azobenzene concentration, impacting the optical properties of the polymers (Wang et al., 2012).
Liquid Crystal Diacrylates
Research has also focused on liquid crystal acrylates, including this compound derivatives, to study their phase, optical, and dielectric behaviors, as well as their polymerization behavior. This research is crucial in understanding the microstructural changes occurring during polymerization and the formation of liquid crystalline phases (Hikmet et al., 1995).
Fluorescent Vital Stains
These compounds have also been investigated for their potential use in fluorescent vital stains, aiding in the visualization of living tissues. Their unique fluorescence properties, influenced by substituents, make them suitable for non-toxic biological applications (Yoshino et al., 2010).
Optical Materials and Microgels
Azobenzene derivatives, including this compound, have been used in creating microgels for optical materials with switchable properties upon UV irradiation. This opens up possibilities in controlled drug delivery and various optical applications (Zhang et al., 2014).
Mécanisme D'action
Target of Action
This compound is often used in the synthesis of liquid-crystalline elastomers , suggesting that its targets could be related to the formation and modulation of these materials.
Mode of Action
Given its structure and use in the synthesis of liquid-crystalline elastomers , it can be inferred that it may interact with its targets through covalent bonding, leading to the formation of complex structures.
Biochemical Pathways
Considering its use in the synthesis of liquid-crystalline elastomers , it may be involved in the pathways related to the formation and modulation of these materials.
Result of Action
Its use in the synthesis of liquid-crystalline elastomers suggests that it contributes to the formation of these complex materials .
Action Environment
The action of 4,4’-Bis[6-(acryloyloxy)hexyloxy]azobenzene can be influenced by various environmental factors. For instance, temperature changes can affect the phase transitions in liquid-crystalline elastomers .
Propriétés
IUPAC Name |
6-[4-[[4-(6-prop-2-enoyloxyhexoxy)phenyl]diazenyl]phenoxy]hexyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O6/c1-3-29(33)37-23-11-7-5-9-21-35-27-17-13-25(14-18-27)31-32-26-15-19-28(20-16-26)36-22-10-6-8-12-24-38-30(34)4-2/h3-4,13-20H,1-2,5-12,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZWOFJEDEZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)









